molecular formula C17H26N2O2S B366925 1-[1-(Benzenesulfonyl)piperidin-4-yl]azepane CAS No. 431938-83-9

1-[1-(Benzenesulfonyl)piperidin-4-yl]azepane

Cat. No.: B366925
CAS No.: 431938-83-9
M. Wt: 322.5g/mol
InChI Key: PALAJFUMXSBILM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1-(Benzenesulfonyl)piperidin-4-yl]azepane is a chemical compound that belongs to the class of azepanes, which are seven-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a phenylsulfonyl group attached to the piperidine ring, which is further connected to an azepane ring. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(Benzenesulfonyl)piperidin-4-yl]azepane typically involves the reaction of 4-piperidone with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate sulfonamide, which is then cyclized to form the azepane ring. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-[1-(Benzenesulfonyl)piperidin-4-yl]azepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon to reduce the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated reagents can replace hydrogen atoms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Palladium on carbon, lithium aluminum hydride.

    Substitution: Halogenated reagents like bromine or chlorine, often in the presence of a base.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Halogenated derivatives of the piperidine ring.

Scientific Research Applications

1-[1-(Benzenesulfonyl)piperidin-4-yl]azepane has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of drugs targeting neurological disorders.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 1-[1-(Benzenesulfonyl)piperidin-4-yl]azepane involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl group can form hydrogen bonds and electrostatic interactions with amino acid residues in the active site of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, the piperidine and azepane rings can interact with hydrophobic pockets in receptors, modulating their function.

Comparison with Similar Compounds

    1-(Phenylsulfonyl)piperidine: Similar structure but lacks the azepane ring.

    1-(Phenylsulfonyl)azepane: Similar structure but lacks the piperidine ring.

    N-Phenylsulfonylpyrrole: Contains a pyrrole ring instead of piperidine and azepane rings.

Uniqueness: 1-[1-(Benzenesulfonyl)piperidin-4-yl]azepane is unique due to the presence of both piperidine and azepane rings, which provide a distinct three-dimensional structure. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research applications.

Properties

CAS No.

431938-83-9

Molecular Formula

C17H26N2O2S

Molecular Weight

322.5g/mol

IUPAC Name

1-[1-(benzenesulfonyl)piperidin-4-yl]azepane

InChI

InChI=1S/C17H26N2O2S/c20-22(21,17-8-4-3-5-9-17)19-14-10-16(11-15-19)18-12-6-1-2-7-13-18/h3-5,8-9,16H,1-2,6-7,10-15H2

InChI Key

PALAJFUMXSBILM-UHFFFAOYSA-N

SMILES

C1CCCN(CC1)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3

Canonical SMILES

C1CCCN(CC1)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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